molecular formula C48H44N2O12 B12319890 (S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranosyl]-N-9-Fmoc-L-serinePhenacylEster

(S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranosyl]-N-9-Fmoc-L-serinePhenacylEster

Cat. No.: B12319890
M. Wt: 840.9 g/mol
InChI Key: FJDRGSPYAKZQMA-UHFFFAOYSA-N
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Description

(S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranosyl]-N-9-Fmoc-L-serinePhenacylEster is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as acetylamino, benzoyl, and benzylidene groups. Its unique configuration makes it a valuable subject of study in organic chemistry, particularly in the synthesis of glycopeptides and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranosyl]-N-9-Fmoc-L-serinePhenacylEster involves multiple steps, each requiring specific reaction conditionsThe final steps involve the coupling of the protected galactopyranosyl derivative with N-9-Fmoc-L-serine and the formation of the phenacyl ester .

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranosyl]-N-9-Fmoc-L-serinePhenacylEster undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (MCPBA), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

(S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranosyl]-N-9-Fmoc-L-serinePhenacylEster has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranosyl]-N-9-Fmoc-L-serinePhenacylEster involves its interaction with specific molecular targets, such as enzymes and receptors involved in glycosylation processes. The compound can modulate these processes by acting as a substrate or inhibitor, thereby influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranosyl]-N-9-Fmoc-L-serinePhenacylEster is unique due to its complex structure, which includes multiple protective groups and functional moieties. This complexity allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C48H44N2O12

Molecular Weight

840.9 g/mol

IUPAC Name

[7-acetamido-6-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate

InChI

InChI=1S/C48H44N2O12/c1-29(51)49-41-43(61-44(53)31-17-7-3-8-18-31)42-40(28-58-46(62-42)32-19-9-4-10-20-32)60-47(41)57-26-38(45(54)56-27-39(52)30-15-5-2-6-16-30)50-48(55)59-25-37-35-23-13-11-21-33(35)34-22-12-14-24-36(34)37/h2-24,37-38,40-43,46-47H,25-28H2,1H3,(H,49,51)(H,50,55)

InChI Key

FJDRGSPYAKZQMA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC(C(=O)OCC(=O)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)OC(=O)C8=CC=CC=C8

Origin of Product

United States

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